Vintafolide

Beschreibung

Eigenschaften

CAS-Nummer |

742092-03-1 |

|---|---|

Molekularformel |

C86H109N21O26S2 |

Molekulargewicht |

1917.0 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1 |

InChI-Schlüssel |

KUZYSQSABONDME-QRLOMCMNSA-N |

SMILES |

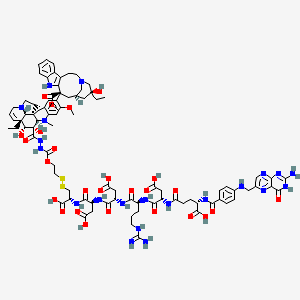

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |

Isomerische SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |

Kanonische SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |

Piktogramme |

Irritant; Health Hazard |

Sequenz |

XXDRDDX |

Synonyme |

(2R,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,19S)-5,8,14-tris(carboxymethyl)-2-(((2-((E)-((Z)-(((3aR,3a1S,4R,5S,5aR,10bR)-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Vintafolide: A Technical Guide to Its Discovery, Development, and Discontinuation

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Vintafolide (also known as EC145 or MK-8109) is an investigational small molecule drug conjugate (SMDC) designed as a targeted therapy for cancers overexpressing the folate receptor (FR).[1][2] It represents a pioneering effort to selectively deliver a potent cytotoxic agent to tumor cells while minimizing exposure to healthy tissues. Vintafolide is composed of three key components: folic acid as the targeting ligand, a cleavable disulfide-based linker system, and the vinca alkaloid cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH).[3][4] Developed by Endocyte and later in partnership with Merck & Co., its clinical journey was closely intertwined with a companion imaging agent, Etarfolatide (EC20), designed to identify patients most likely to respond to the therapy.[1][5] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development history of Vintafolide.

Discovery and Rationale: The Folate Receptor as a Therapeutic Target

The scientific rationale for Vintafolide is rooted in the unique expression pattern of the folate receptor alpha (FRα). Folate is an essential vitamin required for the synthesis of nucleotides and DNA replication, processes that are highly active in rapidly dividing cells.[3]

-

Expression in Cancer: FRα is a high-affinity receptor that is frequently overexpressed on the surface of various epithelial malignancies, including over 80% of ovarian cancers, as well as non-small cell lung, endometrial, renal, and breast cancers.[4][6][7] Its expression is generally restricted on normal tissues, where it is typically confined to the apical surfaces of polarized epithelia, making it largely inaccessible to agents in the bloodstream.[3][7]

-

Prognostic Significance: In several cancers, including ovarian cancer, high FRα expression is associated with advanced tumor stage, higher grade, and a poorer prognosis, further validating it as a compelling therapeutic target.[3][4][8]

This differential expression profile provides a therapeutic window, allowing for the targeted delivery of cytotoxic agents specifically to cancer cells. Vintafolide was engineered to exploit this by using folic acid, the natural ligand for FRα, to chauffeur a potent chemotherapy drug directly to the tumor site.[4][9]

Vintafolide: Chemistry and Mechanism of Action

Vintafolide is a meticulously designed conjugate that links the targeting moiety to the cytotoxic payload.

-

Chemical Structure: It consists of folic acid covalently linked to DAVLBH. This linkage is achieved via a hydrophilic peptide spacer and a reducible, self-immolative disulfide linker.[2][3][10] The hydrophilic spacer renders the otherwise insoluble DAVLBH readily soluble in aqueous solutions, enabling intravenous administration.[3][11]

-

Mechanism of Action: The therapeutic activity of Vintafolide follows a multi-step, receptor-mediated process:

-

Binding: Vintafolide circulates in the bloodstream and binds with high affinity (Kd ~0.1 nM) to FRα on the surface of cancer cells.[3][11]

-

Internalization: The entire Vintafolide-FRα complex is then drawn into the cell through receptor-mediated endocytosis, forming an intracellular vesicle called an endosome.[1][4][7]

-

Payload Release: The endosome's internal environment becomes increasingly acidic (pH ~5). This acidic and reducing environment facilitates the cleavage of the disulfide bond in the linker.[2][4][10]

-

Cytotoxicity: This cleavage releases the active DAVLBH payload into the cell's cytoplasm. DAVLBH is a potent microtubule-destabilizing agent (a vinca alkaloid) that binds to tubulin, preventing the formation of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and ultimately triggers apoptosis (programmed cell death).[2][3][4]

-

Companion Diagnostic: Etarfolatide (⁹⁹ᵐTc-EC20)

A key innovation in the development of Vintafolide was the simultaneous development of a companion diagnostic, Etarfolatide.[1]

-

Composition and Purpose: Etarfolatide is an imaging agent consisting of folic acid linked to the gamma-emitting radioisotope Technetium-99m (⁹⁹ᵐTc).[12][13] Its purpose was to non-invasively visualize FR-positive tumors using Single-Photon Emission Computed Tomography (SPECT) imaging, thereby identifying patients whose tumors expressed the target and were thus more likely to benefit from Vintafolide.[12][13][14]

-

Patient Stratification: Based on Etarfolatide scans, patients were categorized into three groups, allowing for a more precise evaluation of Vintafolide's efficacy[11]:

-

FR++ (or FR 100%): All tumor lesions were positive for FR expression.

-

FR+ (or FR 10-90%): At least one, but not all, tumor lesions were positive.

-

FR- (or FR 0%): No tumor lesions showed FR expression.

-

References

- 1. Vintafolide - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merck.com [merck.com]

- 6. ijbiol.com [ijbiol.com]

- 7. Targeted drug delivery via folate receptors in recurrent ovarian cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Folate receptor-targeted immunotherapy of cancer: mechanism and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vintafolide: A Novel Targeted Epithelial Ovarian Cancer Agent - Page 4 [medscape.com]

- 11. researchgate.net [researchgate.net]

- 12. Technetium (99mTc) etarfolatide - Wikipedia [en.wikipedia.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. ascopubs.org [ascopubs.org]

The Gatekeeper: Folate Receptor Alpha's Crucial Role in Vintafolide Uptake and Therapeutic Efficacy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vintafolide (EC145) is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) designed for the selective delivery of a potent cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH), to cancer cells overexpressing the folate receptor alpha (FRα).[1][2] This technical guide provides an in-depth analysis of the pivotal role of FRα in the mechanism of action of Vintafolide, focusing on the molecular interactions, cellular uptake, and subsequent intracellular drug release. The document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted cancer therapy.

The Vintafolide-FRα Interaction: A High-Affinity Partnership

The therapeutic strategy of Vintafolide hinges on its high-affinity binding to FRα, a glycosylphosphatidylinositol (GPI)-anchored protein frequently overexpressed on the surface of various solid tumors, including ovarian and non-small cell lung cancer, while having limited expression in normal tissues.[3][4] This differential expression provides a therapeutic window for targeted drug delivery.

Binding Affinity and Specificity

Vintafolide is engineered with a folic acid moiety that serves as a high-affinity ligand for FRα.[5] Preclinical studies have consistently demonstrated a strong and specific interaction between Vintafolide and FRα.[5] The binding affinity is a critical determinant of the drug's potency and selectivity.

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (Kd) | ~0.1 nM | FR-expressing cells | [5][6] |

| Relative Binding Affinity | 0.47 (compared to Folic Acid) | FR-expressing cells | [5] |

| In Vitro Cytotoxicity (IC50) | Single-digit nM range | FRα-positive tumor cells | [5] |

Table 1: Quantitative Analysis of Vintafolide-FRα Interaction. This table summarizes the key quantitative parameters that define the high-affinity and specific binding of Vintafolide to Folate Receptor Alpha (FRα).

The specificity of Vintafolide for FRα is further underscored by the fact that its cytotoxic activity can be completely blocked by an excess of free folic acid, and cells lacking FRα expression are resistant to the drug.[5] Importantly, Vintafolide is not a substrate for other folate transport systems like the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT), further enhancing its targeted delivery to FRα-expressing cancer cells.

Mechanism of Cellular Uptake: Receptor-Mediated Endocytosis

Upon binding to FRα on the cancer cell surface, the Vintafolide-FRα complex is internalized through a process known as receptor-mediated endocytosis.[1] This active transport mechanism ensures the efficient accumulation of the cytotoxic payload within the target cells.

The internalized endosome containing the drug-receptor complex undergoes acidification. This acidic environment is crucial for the next step in the mechanism of action: the cleavage of the disulfide linker that connects the folic acid targeting moiety to the DAVLBH payload.

Intracellular Drug Release and Cytotoxic Action

The acidic milieu of the endosome facilitates the reduction of the disulfide bond in the linker of Vintafolide, leading to the release of the active cytotoxic agent, DAVLBH, into the cytoplasm. Once liberated, DAVLBH exerts its anti-cancer effect by binding to tubulin, disrupting microtubule polymerization, which in turn leads to M-phase cell cycle arrest and apoptosis of the rapidly dividing cancer cells. Meanwhile, the FRα is recycled back to the cell surface, where it can bind to another molecule of Vintafolide, allowing for continuous drug uptake.[3]

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd) of Vintafolide for FRα.

Objective: To quantify the binding affinity of Vintafolide to FRα expressed on cancer cells.

Materials:

-

FRα-positive cells (e.g., KB, IGROV-1)

-

[3H]-Folic acid or [3H]-Vintafolide (radioligand)

-

Unlabeled Vintafolide and folic acid

-

Binding buffer (e.g., PBS with 1% BSA)

-

Scintillation counter and vials

-

Glass fiber filters

Protocol:

-

Cell Preparation: Culture FRα-positive cells to near confluency. Harvest and wash the cells with cold binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand ([3H]-Folic acid or [3H]-Vintafolide) to each well.

-

Competition: Add increasing concentrations of unlabeled Vintafolide (competitor) to the wells. Include wells with excess unlabeled folic acid to determine non-specific binding and wells with only radioligand for total binding.

-

Incubation: Incubate the plate at 4°C for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of unlabeled Vintafolide to determine the IC50 value, from which the Kd can be calculated using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay measures the rate and extent of Vintafolide internalization into FRα-positive cells.

Objective: To quantify the cellular uptake and internalization of Vintafolide.

Materials:

-

FRα-positive cells

-

Fluorescently labeled Vintafolide (e.g., Vintafolide-FITC) or radiolabeled [3H]-Vintafolide

-

Culture medium

-

Fluorescence microscope or flow cytometer

-

Trypsin-EDTA

-

Acid wash buffer (to remove surface-bound ligand)

Protocol:

-

Cell Seeding: Seed FRα-positive cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing fluorescently labeled or radiolabeled Vintafolide at a specific concentration.

-

Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: At each time point, wash the cells with ice-cold PBS to stop the uptake process.

-

Surface Ligand Removal (Optional): To distinguish between surface-bound and internalized Vintafolide, incubate the cells with an acid wash buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip off surface-bound ligand.

-

Quantification:

-

Fluorescence Microscopy: Capture images of the cells and quantify the intracellular fluorescence intensity.

-

Flow Cytometry: Harvest the cells using trypsin-EDTA and analyze the fluorescence intensity of the cell population.

-

Radiolabeling: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the intracellular fluorescence or radioactivity against time to determine the rate of internalization.

Clinical Significance of FRα Expression

Clinical trials have demonstrated a clear correlation between the level of FRα expression in tumors and the clinical benefit derived from Vintafolide treatment.[7][8] Patients with tumors that are 100% positive for FRα (FR++) have shown significantly longer progression-free survival (PFS) compared to those with lower or no FRα expression.[7] This has led to the co-development of a companion diagnostic imaging agent, etarfolatide (EC20), a technetium-99m labeled folate conjugate, to identify patients who are most likely to respond to Vintafolide therapy.[3]

| Patient Subgroup (FRα Expression) | Median PFS (Vintafolide + PLD) | Median PFS (PLD alone) | Hazard Ratio (HR) | p-value | Reference |

| All Patients | 5.0 months | 2.7 months | 0.63 | 0.031 | [7] |

| FRα 100% Positive (FR++) | 5.5 months | 1.5 months | 0.38 | 0.013 | [7] |

Table 2: Clinical Efficacy of Vintafolide in Platinum-Resistant Ovarian Cancer (PREDCEDENT Trial). This table highlights the improved progression-free survival (PFS) in patients treated with Vintafolide in combination with pegylated liposomal doxorubicin (PLD), particularly in the subgroup with high Folate Receptor Alpha (FRα) expression.

FRα Signaling Pathways

Beyond its role as a transporter, FRα is also implicated in intracellular signaling pathways that can promote cell growth and survival. Upon folate binding, FRα can activate signaling cascades such as the JAK/STAT3 and ERK pathways.[9][10] While the direct impact of Vintafolide binding on these signaling events is an area of ongoing research, the high-affinity interaction with FRα positions it to potentially modulate these pathways.

Conclusion

Folate receptor alpha is not merely a passive docking site for Vintafolide but an active and essential participant in its therapeutic mechanism. The high-affinity and specific binding of Vintafolide to FRα initiates a cascade of events, beginning with receptor-mediated endocytosis, followed by pH-dependent intracellular drug release, and culminating in targeted cytotoxicity. The clinical validation of FRα as a predictive biomarker underscores the importance of a thorough understanding of this receptor's biology for the successful development and application of FR-targeted therapies. This guide provides a comprehensive overview of the critical role of FRα in Vintafolide uptake, offering valuable insights for the ongoing research and development of next-generation targeted cancer therapeutics.

References

- 1. Vintafolide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vintafolide: A Novel Targeted Epithelial Ovarian Cancer Agent - Page 7 [medscape.com]

- 9. researchgate.net [researchgate.net]

- 10. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Vintafolide: A Technical Guide to a Folate Receptor-Targeted Small Molecule Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vintafolide (EC145) is a pioneering small molecule drug conjugate (SMDC) designed for targeted therapy of cancers overexpressing the folate receptor (FR), particularly FRα. This document provides a comprehensive technical overview of vintafolide, detailing its molecular structure, mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. Vintafolide consists of three key components: the targeting ligand, folic acid; a potent cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH); and a cleavable disulfide linker system. This design enables the selective delivery of the cytotoxic payload to cancer cells, minimizing systemic toxicity. Preclinical studies have demonstrated high binding affinity for the folate receptor and potent anti-tumor activity in various cancer models. Clinical trials have evaluated its safety and efficacy, primarily in ovarian and non-small cell lung cancer, both as a monotherapy and in combination with other chemotherapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the field of targeted cancer therapy and drug development.

Introduction to Vintafolide

Vintafolide is a first-in-class SMDC that leverages the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various epithelial tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1] The core concept behind vintafolide is to exploit this differential expression to achieve targeted delivery of a potent cytotoxic agent, thereby enhancing the therapeutic index.[2]

The structure of vintafolide comprises:

-

A Targeting Ligand: Folic acid, a vitamin essential for cell growth and replication, serves as the high-affinity targeting moiety.[1]

-

A Cytotoxic Payload: Desacetylvinblastine hydrazide (DAVLBH), a derivative of the vinca alkaloid vinblastine, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[3][4]

-

A Linker System: A hydrophilic peptide spacer and a reducible, self-immolative disulfide linker connect the folic acid to DAVLBH. This linker is designed to be stable in the bloodstream but is cleaved in the reducing environment of the endosome following internalization into the target cell.[5]

Vintafolide was developed in conjunction with a companion diagnostic imaging agent, etarfolatide (99mTc-EC20), a technetium-99m labeled folate conjugate. Etarfolatide is used to identify patients whose tumors express the folate receptor and are therefore more likely to respond to vintafolide therapy.[6]

Mechanism of Action

The mechanism of action of vintafolide involves a multi-step process that begins with targeting and culminates in the intracellular release of the cytotoxic payload.

The proposed mechanism of action is as follows:

-

Binding: Vintafolide circulates in the bloodstream and binds with high affinity to the folate receptor on the surface of tumor cells.[7]

-

Internalization: The vintafolide-FR complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[3][8]

-

Payload Release: The acidic and reducing environment within the endosome facilitates the cleavage of the disulfide linker, releasing the active DAVLBH payload.[5]

-

Cytotoxic Effect: The released DAVLBH enters the cytoplasm and disrupts microtubule dynamics, leading to M-phase cell cycle arrest and subsequent apoptosis of the cancer cell.[3]

Quantitative Data Summary

In Vitro Potency

Vintafolide has demonstrated potent and specific antitumor activity against FRα-positive tumor cells, with IC50 values typically in the single-digit nanomolar range.[1]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB | Nasopharyngeal Carcinoma | ~9 | [9] |

| M109 | Lung Carcinoma | Data not specified | [1] |

| IGROV | Ovarian Carcinoma | Data not specified | [1] |

| L1210 | Leukemia | Data not specified | [1] |

Binding Affinity

Vintafolide exhibits high affinity for the folate receptor, which is crucial for its targeted delivery.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~0.1 nM | [10] |

| Relative Affinity (vs. Folic Acid) | 0.47 | [1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials.

Table 3.1: Pharmacokinetic Parameters in Humans (Phase I Study) [11]

| Parameter | Bolus IV Injection (2.5 mg) | 1-Hour IV Infusion (2.5 mg) |

| Cmax (ng/mL) | 135 ± 38 | 79 ± 18 |

| AUC0-t (ng·h/mL) | 102 ± 25 | 114 ± 24 |

| t1/2 (h) | 0.4 ± 0.1 | 0.5 ± 0.1 |

| CL (L/h) | 26 ± 7 | 23 ± 5 |

| Vd (L) | 15 ± 4 | 16 ± 4 |

Table 3.2: Key Pharmacokinetic Characteristics

| Characteristic | Description | Reference |

| Distribution | Rapid distribution and elimination phase | [7] |

| Half-life | Short distribution half-life | [7] |

| Clearance | Rapid clearance by the kidney and liver | [7] |

| MTD (Humans) | 2.5 mg (bolus or 1-hour infusion) | [2] |

Clinical Efficacy

Vintafolide has been evaluated in several clinical trials, with key efficacy data summarized below.

Table 4.1: PRECEDENT Trial (Phase II, Platinum-Resistant Ovarian Cancer) [12]

| Endpoint | Vintafolide + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |

| Median PFS (ITT) | 5.0 months | 2.7 months | 0.63 (0.41-0.96) | 0.031 |

| Median PFS (FR 100%) | 5.5 months | 1.5 months | 0.38 (0.17-0.85) | 0.013 |

PLD: Pegylated Liposomal Doxorubicin; PFS: Progression-Free Survival; ITT: Intent-to-Treat; FR 100%: All target lesions positive for folate receptor.

Table 4.2: TARGET Trial (Phase IIb, Non-Small Cell Lung Cancer) [13]

| Endpoint | Vintafolide + Docetaxel | Docetaxel Alone | Hazard Ratio (95% CI) |

| Median OS (All Histologies) | 11.5 months | 8.8 months | 0.86 (0.58-1.26) |

| Median OS (Adenocarcinoma) | 12.5 months | 6.6 months | 0.72 (0.44-1.16) |

OS: Overall Survival

Safety and Tolerability

The most common treatment-emergent adverse events (AEs) observed in the PRECEDENT trial are listed below.

Table 5: Most Common Adverse Events (All Grades) in the PRECEDENT Trial (% of cycles) [14]

| Adverse Event | Vintafolide + PLD | PLD Alone |

| Anemia | 16.6% | 10.4% |

| Neutropenia | 19.1% | 10.4% |

| Thrombocytopenia | 2.7% | 3.0% |

| Stomatitis | 16.6% | 22.8% |

| Hand-foot syndrome | 19.1% | 15.8% |

| Peripheral neuropathy | 10.1% | 2.5% |

| Constipation | 12.7% | 10.4% |

| Fatigue | 15.8% | 14.9% |

Experimental Protocols

Folate Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of vintafolide to the folate receptor.

Protocol:

-

Cell Culture: FR-positive cells (e.g., KB cells) are cultured in appropriate media and seeded in 24-well plates to achieve a confluent monolayer.

-

Ligand Preparation: A stock solution of a radiolabeled folic acid derivative (e.g., [3H]folic acid) is prepared. Serial dilutions of unlabeled vintafolide and unlabeled folic acid (as a control) are also prepared.[13]

-

Competition Reaction: The cell monolayers are washed with a folate-free medium. The cells are then incubated with a fixed concentration of the radiolabeled folic acid in the presence of varying concentrations of unlabeled vintafolide or folic acid for a specified time at 4°C to prevent internalization.[13]

-

Washing: Following incubation, the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound radioligand.[13]

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the cell lysates is measured using a scintillation counter.[13]

-

Data Analysis: The amount of bound radiolabeled folic acid is plotted against the concentration of the unlabeled competitor (vintafolide). The IC50 value (the concentration of vintafolide that inhibits 50% of the binding of the radiolabeled folic acid) is determined. The dissociation constant (Kd) can then be calculated from the IC50 value.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of vintafolide on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of vintafolide. Control wells with untreated cells and vehicle controls are included.[15]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its cytotoxic effects.[5]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader.[15]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the vintafolide concentration.[16]

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of vintafolide in a living organism.

References

- 1. Adverse Event Profile by Folate Receptor Status for Vintafolide and Pegylated Liposomal Doxorubicin in Combination, Versus Pegylated Liposomal Doxorubicin Alone, in Platinum-Resistant Ovarian Cancer: Exploratory Analysis of the Phase II PRECEDENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of folate conjugate EC145 (Vintafolide) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vintafolide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phase I Study of Folate Conjugate EC145 (Vintafolide) in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ascopubs.org [ascopubs.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

Preclinical Profile of Vintafolide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintafolide (EC145) is a small molecule drug conjugate (SMDC) that was developed as a targeted therapy for cancers overexpressing the folate receptor (FR). It consists of the folic acid targeting moiety, a hydrophilic peptide spacer, and the potent vinca alkaloid, desacetylvinblastine monohydrazide (DAVLBH). This design allows for the selective delivery of the cytotoxic payload to tumor cells, thereby aiming to increase efficacy and reduce off-target toxicity. This technical guide provides a comprehensive overview of the preclinical studies and in vitro models used to characterize the activity and mechanism of Vintafolide.

Mechanism of Action

Vintafolide's mechanism of action is a multi-step process initiated by its high-affinity binding to the folate receptor α (FRα), which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers.

-

Binding and Internalization: Vintafolide binds to FRα with high affinity. Upon binding, the Vintafolide-FRα complex is internalized into the cell via receptor-mediated endocytosis.[1]

-

Endosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked into endosomes. The acidic environment of the endosome, coupled with a reductive intracellular environment, facilitates the cleavage of the disulfide linker connecting folic acid to DAVLBH.[1]

-

Cytotoxic Effect: The released DAVLBH, a potent microtubule-destabilizing agent, then enters the cytoplasm. It disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

In Vitro Studies

A variety of in vitro models were utilized to assess the potency, specificity, and mechanism of action of Vintafolide.

Cell Lines and Culture Conditions

Several human and murine cancer cell lines with varying levels of folate receptor expression were used in the preclinical evaluation of Vintafolide.

| Cell Line | Cancer Type | Folate Receptor (FR) Status |

| KB | Human Nasopharyngeal Carcinoma | High |

| M109 | Murine Lung Carcinoma | High |

| IGROV | Human Ovarian Carcinoma | Moderate |

| L1210 | Murine Leukemia | Low/Negative |

| J6456 | Murine Lymphoma | High |

Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. For FR-specific assays, cells were often cultured in folate-deficient medium prior to the experiment.

Cytotoxicity Assays

The cytotoxic activity of Vintafolide was determined using standard cell viability assays, such as the MTT or MTS assay. Cells were seeded in 96-well plates and treated with increasing concentrations of Vintafolide for a specified period (e.g., 72 hours).

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Vintafolide or control compounds. Incubate for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

Quantitative Data: In Vitro Cytotoxicity of Vintafolide

Preclinical studies have demonstrated that Vintafolide exhibits potent, FR-dependent cytotoxicity with IC50 values in the single-digit nanomolar range against FR-positive cancer cells.[3]

| Cell Line | IC50 (nM) |

| KB | ~1-5 |

| M109 | ~2-10 |

| IGROV | ~10-50 |

| L1210 | >1000 |

Folate Receptor Binding Affinity

The binding affinity of Vintafolide to the folate receptor was assessed using competitive binding assays with radiolabeled folic acid.

Experimental Protocol: Competitive Binding Assay

-

Cell Preparation: Prepare a single-cell suspension of FR-positive cells (e.g., KB cells).

-

Competition Reaction: Incubate the cells with a constant concentration of [3H]-folic acid and increasing concentrations of unlabeled Vintafolide or folic acid in a binding buffer.

-

Separation: Separate the bound and free radioligand by centrifugation through a silicone oil gradient.

-

Quantification: Measure the radioactivity in the cell pellets using a scintillation counter.

-

Ki Calculation: Determine the inhibitory constant (Ki) by analyzing the competition curves using non-linear regression.

Quantitative Data: Folate Receptor Binding Affinity

Vintafolide demonstrates high affinity for the folate receptor, which is essential for its targeted delivery.

| Compound | Binding Affinity (Kd) | Reference |

| Folic Acid | ~0.1 nM | [4] |

| Vintafolide (EC145) | ~0.1 nM | [3] |

Preclinical In Vivo Studies

Animal models, particularly xenograft models in immunocompromised mice, were instrumental in evaluating the in vivo efficacy, pharmacokinetics, and tolerability of Vintafolide.

Xenograft Models

Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models were utilized. The most commonly used CDX model for Vintafolide preclinical studies involved the subcutaneous implantation of KB cells into nude mice.

Experimental Protocol: KB Xenograft Model

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Cell Implantation: Subcutaneously inject 1 x 10^6 KB cells in a volume of 100 µL of sterile PBS into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Vintafolide intravenously (e.g., via tail vein injection) at the specified dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI) or the number of complete responses (CR) and cures (tumor-free for an extended period).

-

Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, perform histological analysis of major organs.

Antitumor Efficacy

Vintafolide demonstrated significant antitumor activity in various FR-positive xenograft models. In studies with KB xenografts, treatment with Vintafolide at a dose of 2 µmol/kg, administered three times a week, resulted in complete tumor regression in all treated mice, with a high rate of cures.[1][4] No significant weight loss was observed at this therapeutic dose.[1][4] The antitumor effect was shown to be target-specific, as co-administration of an excess of free folic acid blocked the therapeutic effect.[4]

Quantitative Data: In Vivo Antitumor Efficacy of Vintafolide in KB Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Complete Response (CR) Rate | Cure Rate | Reference |

| Control (Vehicle) | - | 0% | 0/5 | 0/5 | [4] |

| Vintafolide (EC145) | 2 µmol/kg, 3x/week for 2 weeks | >100% (regression) | 5/5 | 4/5 | [1][4] |

Pharmacokinetics

The pharmacokinetic profile of Vintafolide was evaluated in mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Pharmacokinetic Study in Mice

-

Animal Model: Use BALB/c mice.

-

Drug Administration: Administer a single intravenous dose of Vintafolide.

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Drug Concentration Analysis: Extract Vintafolide from the plasma and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic modeling software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data.

Quantitative Data: Preclinical Pharmacokinetics of Vintafolide in Mice

Vintafolide exhibits a two-compartment pharmacokinetic model with rapid distribution and elimination.[5]

| Pharmacokinetic Parameter | Value | Unit |

| Clearance (CL) | 56.1 | L/h |

| Volume of Distribution (Vdss) | 26.1 | L |

| Distribution Half-life (t1/2α) | 6 | minutes |

| Elimination Half-life (t1/2β) | 26 | minutes |

Signaling Pathways and Workflows

Vintafolide Mechanism of Action Workflow

The following diagram illustrates the sequential steps involved in the targeted delivery and cytotoxic action of Vintafolide.

Caption: Vintafolide's targeted delivery and intracellular mechanism of action.

DAVLBH-Induced Cell Cycle Arrest Signaling Pathway

This diagram details the downstream cellular events following the release of DAVLBH in the cytoplasm.

Caption: Signaling cascade of DAVLBH leading to apoptosis.

Preclinical Evaluation Workflow

The logical flow of preclinical studies for Vintafolide is outlined in the diagram below.

Caption: A typical workflow for the preclinical assessment of Vintafolide.

Conclusion

The preclinical data for Vintafolide strongly supported its development as a targeted anticancer agent. In vitro studies confirmed its high-affinity binding to the folate receptor and potent, FR-specific cytotoxicity against cancer cells. In vivo studies in xenograft models demonstrated significant antitumor activity, including tumor regressions and cures, at well-tolerated doses. The pharmacokinetic profile was characterized by rapid distribution and elimination. These comprehensive preclinical investigations provided a solid foundation for the subsequent clinical evaluation of Vintafolide in patients with FR-positive tumors.

References

- 1. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of EC145, a folate-vinca alkaloid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

An In-Depth Technical Guide to Vintafolide's Payload: Desacetylvinblastine Hydrazide (DAVLBH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintafolide (EC145) is a folate receptor-targeted small molecule-drug conjugate (SMDC) that was developed for the treatment of folate receptor-positive cancers, such as ovarian and non-small cell lung cancer.[1][2] It consists of three key components: a folic acid targeting moiety, a hydrophilic peptide spacer, and the cytotoxic payload, desacetylvinblastine hydrazide (DAVLBH).[3][4] This guide provides a detailed technical overview of DAVLBH, focusing on its mechanism of action, synthesis and conjugation, and preclinical and clinical data.

Mechanism of Action

Vintafolide leverages the overexpression of folate receptors (FRα) on the surface of many cancer cells to achieve targeted drug delivery.[1][5] The proposed mechanism of action involves a multi-step process:

-

Binding and Endocytosis: Vintafolide binds with high affinity to the folate receptor on the cancer cell surface.[3] This binding triggers receptor-mediated endocytosis, leading to the internalization of the vintafolide-receptor complex within an endosome.[5][6]

-

Intracellular Drug Release: The acidic environment of the endosome facilitates the cleavage of the disulfide linker within the vintafolide molecule.[1][7] This cleavage is a self-immolative process that releases the active cytotoxic payload, DAVLBH, into the cytoplasm of the cancer cell.[1][3]

-

Microtubule Disruption: Once released, DAVLBH, a potent vinca alkaloid, disrupts microtubule dynamics.[3][7] It inhibits the polymerization of tubulin, a key component of microtubules, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[7][8]

Signaling Pathways

The binding of vintafolide to the folate receptor initiates a cascade of events leading to the release of DAVLBH and subsequent cell death. The following diagrams illustrate these key pathways.

Recent studies suggest that DAVLBH may also modulate other signaling pathways, such as the AXL/AKT/GSK-3β/β-catenin pathway, which is implicated in cell proliferation, survival, and migration.[9][10]

Experimental Protocols

Synthesis of Desacetylvinblastine Hydrazide (DAVLBH)

Materials:

-

Desacetylvinblastine

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve desacetylvinblastine in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

Dry the purified DAVLBH in a vacuum oven.

-

Characterize the final product using techniques such as NMR and mass spectrometry.

Conjugation of DAVLBH to Folate Ligand (Vintafolide Synthesis)

The synthesis of vintafolide involves the conjugation of an activated DAVLBH derivative to a folate-peptide spacer. The following is a representative protocol.[14][15][16]

Materials:

-

Activated DAVLBH (e.g., with a disulfide linker)

-

Folate-peptide spacer with a terminal thiol group

-

Argon-purged water and sodium bicarbonate solution

-

Tetrahydrofuran (THF)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Prepare an argon-purged solution of sodium bicarbonate in water.

-

Dissolve the folate-peptide spacer in the argon-purged water and adjust the pH to ~7 with the sodium bicarbonate solution.

-

Dissolve the activated DAVLBH in THF.

-

Add the DAVLBH solution to the folate-peptide spacer solution and stir the reaction mixture at room temperature.

-

Monitor the reaction progress using analytical liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, purify the resulting vintafolide conjugate using preparative reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[16][17][18][19]

Materials:

-

Cancer cell line of interest (e.g., FR-positive ovarian cancer cells)

-

Cell culture medium and supplements

-

Vintafolide or DAVLBH

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of vintafolide or DAVLBH in cell culture medium.

-

Remove the old medium from the cells and add the drug dilutions to the wells. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[8][20][21][22]

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA)

-

GTP solution

-

DAVLBH

-

A fluorescence or absorbance plate reader capable of maintaining a 37°C temperature.

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add DAVLBH or a vehicle control to the reaction mixture.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in the plate reader and monitor the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) over time at 37°C. An increase in absorbance/fluorescence indicates tubulin polymerization.

-

Analyze the kinetic data to determine the effect of DAVLBH on the rate and extent of tubulin polymerization.

Quantitative Data

Preclinical Data

Vintafolide has demonstrated potent in vitro and in vivo activity against various folate receptor-positive cancer models.

| Cell Line | Cancer Type | IC50 (nM) of DAVLBH | Reference |

| KB | Nasopharyngeal Carcinoma | ~1-10 | [5] |

| M109 | Murine Lung Carcinoma | ~1-10 | [23] |

| J6456 | Murine Lymphoma | Not Reported | [5] |

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Cures/Complete Responses | Reference |

| KB | Nasopharyngeal Carcinoma | Vintafolide | Not Reported | 4/5 cures | [5] |

| J6456 | Murine Lymphoma | Vintafolide | Not Reported | Not Reported | [5] |

Clinical Data

Vintafolide has been evaluated in several clinical trials for ovarian and non-small cell lung cancer.

Phase II PRECEDENT Trial (Platinum-Resistant Ovarian Cancer) [4][24][25]

| Treatment Arm | N | Median PFS (months) | Hazard Ratio (95% CI) | p-value |

| Vintafolide + PLD | 99 | 5.0 | 0.63 (0.41-0.96) | 0.031 |

| PLD alone | 50 | 2.7 |

PFS: Progression-Free Survival; PLD: Pegylated Liposomal Doxorubicin

| Subgroup (FR Status) | Treatment Arm | N | Median PFS (months) | Hazard Ratio (95% CI) | p-value |

| All lesions FR-positive | Vintafolide + PLD | 26 | 5.5 | 0.38 (0.17-0.85) | 0.013 |

| PLD alone | 12 | 1.5 |

Phase II TARGET Trial (Non-Small Cell Lung Cancer) [25]

| Treatment Arm | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS (weeks) | Median OS (weeks) |

| Vintafolide | Randomized | Not yet reported | Not yet reported | Not yet reported | Not yet reported |

| Vintafolide + Docetaxel | Randomized | Not yet reported | Not yet reported | Not yet reported | Not yet reported |

| Docetaxel | Randomized | Not yet reported | Not yet reported | Not yet reported | Not yet reported |

OS: Overall Survival

Phase I Trial in Refractory Solid Tumors [26][27][28]

| Dose-Limiting Toxicity | Maximum Tolerated Dose (MTD) |

| Constipation | 2.5 mg (bolus injection or 1-hour infusion) |

Conclusion

Desacetylvinblastine hydrazide, as the cytotoxic payload of vintafolide, demonstrates a potent and targeted anti-cancer effect. Its mechanism of action, involving folate receptor-mediated uptake and subsequent microtubule disruption, provides a clear rationale for its use in FR-positive tumors. While clinical development of vintafolide has faced challenges, the extensive preclinical and clinical data generated provide valuable insights for the future design and development of targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vintafolide - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. The FAP α -activated prodrug Z-GP-DAVLBH inhibits the growth and pulmonary metastasis of osteosarcoma cells by suppressing the AXL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The FAPα-activated prodrug Z-GP-DAVLBH inhibits the growth and pulmonary metastasis of osteosarcoma cells by suppressing the AXL pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hygeiajournal.com [hygeiajournal.com]

- 12. media.neliti.com [media.neliti.com]

- 13. mdpi.com [mdpi.com]

- 14. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Paper Details | Paper Digest [paperdigest.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. broadpharm.com [broadpharm.com]

- 20. imrpress.com [imrpress.com]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ascopubs.org [ascopubs.org]

- 26. rsc.org [rsc.org]

- 27. ascopubs.org [ascopubs.org]

- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of the Disulfide Linker in Vintafolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintafolide (EC145) is a folate receptor-targeted small molecule-drug conjugate (SMDC) that was developed for the treatment of folate receptor-positive cancers, such as ovarian and non-small cell lung cancer.[1][2] This promising therapeutic agent consists of three key components: a folic acid targeting moiety, a potent vinca alkaloid cytotoxic agent (desacetylvinblastine hydrazide, DAVLBH), and a specialized linker system that connects the two.[3] Central to the efficacy and safety profile of Vintafolide is its self-immolative disulfide-based linker. This technical guide will provide an in-depth analysis of the function of this disulfide linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action and importance in the design of targeted cancer therapies.

The Disulfide Linker: A Gateway to Targeted Cytotoxicity

The disulfide linker in Vintafolide is a critical design element that ensures the stability of the conjugate in systemic circulation while enabling the selective release of the cytotoxic payload within the target cancer cells.[1][3] This linker strategy leverages the differential redox potentials between the extracellular environment and the intracellular compartments of the cell.[4]

In the bloodstream, the disulfide bond remains stable, preventing the premature release of the highly potent DAVLBH and minimizing off-target toxicity.[4][5] Upon binding to the folate receptor on the surface of cancer cells, Vintafolide is internalized via receptor-mediated endocytosis.[2][6] Inside the cell, the conjugate is trafficked to endosomal compartments, which have a more reducing environment compared to the bloodstream.[1][7] This reducing environment, characterized by a higher concentration of glutathione (GSH), facilitates the cleavage of the disulfide bond.[4][8]

The cleavage of the disulfide linker initiates a self-immolative cascade that ultimately liberates the active DAVLBH payload into the cytoplasm of the cancer cell.[8] Once released, DAVLBH disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Vintafolide, highlighting the potency and efficacy of the drug conjugate, which is intrinsically linked to the performance of its disulfide linker.

Table 1: Preclinical Cytotoxicity of Vintafolide

| Cell Line | Cancer Type | Folate Receptor (FR) Status | IC50 (nM) | Reference |

| KB | Cervical Cancer | Positive | Single-digit nanomolar | [1] |

| M109 | Lung Carcinoma | Positive | Not Specified | [1] |

| FR-negative cells | Not Applicable | Negative | Resistant | [1] |

Table 2: Clinical Efficacy of Vintafolide in Platinum-Resistant Ovarian Cancer (PREcedent Trial)

| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value | Reference |

| Vintafolide + Pegylated Liposomal Doxorubicin (PLD) | 5.0 months | 0.63 | 0.031 | [1] |

| PLD alone | 2.7 months | [1] |

Table 3: Clinical Efficacy of Vintafolide in Non-Small Cell Lung Cancer (NSCLC) - Phase II

| Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | p-value (PFS) | p-value (OS) | Reference |

| Vintafolide + Docetaxel | 4.2 months | 11.5 months | 0.07 | 0.29 | [1] |

| Docetaxel alone | 3.3 months | 8.8 months | [1] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of drug conjugates like Vintafolide. Below are representative protocols for key experiments used to characterize the function of the disulfide linker.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the disulfide linker of Vintafolide in human plasma and predict its stability in systemic circulation.

Materials:

-

Vintafolide

-

Human plasma (pooled, heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Internal standard (for LC-MS/MS analysis)

-

96-well microtiter plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Prepare a stock solution of Vintafolide in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution with PBS to the desired final concentration (e.g., 1 µM).

-

Pre-warm human plasma and the Vintafolide solution to 37°C.

-

Initiate the reaction by adding the Vintafolide solution to the plasma in a 96-well plate. The final solvent concentration should be low (e.g., <1%) to avoid protein precipitation.

-

Incubate the plate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma-Vintafolide mixture.[9]

-

Immediately terminate the reaction by adding cold acetonitrile containing an internal standard to precipitate the plasma proteins.[5][9]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the concentration of intact Vintafolide in the supernatant using a validated LC-MS/MS method.

-

Calculate the percentage of Vintafolide remaining at each time point relative to the 0-minute sample and determine the half-life (t1/2) of the conjugate in plasma.[5]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of Vintafolide in folate receptor-positive cancer cells, which is dependent on the intracellular cleavage of the disulfide linker and release of the cytotoxic payload.

Materials:

-

Folate receptor-positive cancer cell line (e.g., KB, MCF-7)

-

Folate receptor-negative control cell line

-

Complete cell culture medium

-

Vintafolide

-

Free DAVLBH (as a positive control)

-

Folic acid (for competition experiments)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Methodology:

-

Seed the folate receptor-positive and negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Vintafolide and free DAVLBH in complete cell culture medium.

-

For competition experiments, prepare a high concentration of free folic acid to be added to a subset of wells to block folate receptor-mediated uptake.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, assess cell viability using a standard method such as the MTT assay. This involves adding the MTT reagent to each well and incubating for a few hours, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each compound.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the function of Vintafolide's disulfide linker.

Caption: Mechanism of action of Vintafolide.

Caption: Intracellular disulfide linker cleavage pathway.

Caption: Workflow for in vitro plasma stability assay.

Conclusion

The disulfide linker is a pivotal component in the design of Vintafolide, enabling its function as a targeted therapeutic agent. Its ability to remain stable in the circulation and undergo selective cleavage in the reducing environment of the tumor cell is fundamental to the drug's efficacy and safety. The quantitative data from preclinical and clinical studies, although ultimately not leading to regulatory approval, underscore the potential of this targeted delivery strategy. The experimental protocols outlined in this guide provide a framework for the evaluation of such linker systems, which continue to be a key area of research in the development of next-generation antibody-drug conjugates and small molecule-drug conjugates. Understanding the intricacies of the disulfide linker's function is essential for researchers and scientists working to advance the field of targeted cancer therapy.

References

- 1. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 4. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma Stability Assay | Domainex [domainex.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Preclinical evaluation of EC145, a folate-vinca alkaloid conjugate. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

Vintafolide: A Technical Guide to a Folate Receptor-Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vintafolide (EC145) is a small molecule drug conjugate (SMDC) that represents a targeted approach to cancer therapy. It is composed of folic acid, which serves as a targeting ligand, conjugated to the potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH), via a cleavable disulfide linker. The therapeutic strategy is based on the over-expression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of various solid tumors, including ovarian and non-small cell lung cancer, while its expression on normal tissues is limited. This differential expression allows for the selective delivery of the cytotoxic payload to cancer cells, theoretically minimizing systemic toxicity. Vintafolide was co-developed with etarfolatide (EC20), a SPECT-based imaging agent designed to identify patients with FR-positive tumors, enabling a personalized medicine approach. Despite showing initial promise in Phase II trials, the Phase III PROCEED trial in platinum-resistant ovarian cancer was stopped in 2014 as it did not meet the primary endpoint of progression-free survival. This guide provides a comprehensive technical overview of vintafolide, its mechanism, preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

Vintafolide's mechanism of action is a multi-step process that leverages the biology of the folate receptor to achieve targeted cell killing.[1][2][3]

-

Targeting and Binding: Vintafolide circulates in the bloodstream and selectively binds to FRα-expressing cancer cells with high affinity (Kd ≈ 0.1 nM).[4] The folic acid component of the conjugate acts as the high-affinity ligand for the receptor.[4]

-

Receptor-Mediated Endocytosis: Upon binding, the vintafolide-FRα complex is internalized into the cell through endocytosis, forming an endosome.[1][2][3]

-

Payload Release: The intracellular environment of the endosome is acidic and has a different reductive potential compared to the bloodstream. This environment facilitates the cleavage of the disulfide linker connecting the folic acid moiety to the DAVLBH payload.[5]

-

Cytotoxic Effect: Once released into the cytoplasm, DAVLBH, a potent microtubule-destabilizing agent, binds to tubulin. This disrupts the formation of the mitotic spindle, leading to M-phase cell cycle arrest and subsequent apoptosis (programmed cell death) of the cancer cell.[2]

Companion Diagnostic: Etarfolatide (99mTc-EC20)

A key component of the vintafolide development program was the parallel development of etarfolatide (99mTc-EC20), a folate-targeted companion diagnostic imaging agent.[6] This agent consists of folic acid linked to the radioisotope Technetium-99m.

Purpose: Etarfolatide is used with single-photon emission computed tomography (SPECT) to non-invasively visualize the location and extent of FR-positive disease throughout the body. This allows for the selection of patients whose tumors express the target receptor and are therefore more likely to benefit from vintafolide therapy.[7][8]

Patient Stratification: In clinical trials, patients were categorized based on the percentage of their target lesions that were FR-positive as determined by etarfolatide imaging:

-

FR++ (or FR 100%): All target lesions are FR-positive.

-

FR+ (or FR 10-90%): At least one, but not all, target lesions are FR-positive.

Quantitative Preclinical and Clinical Data

Preclinical Data

Vintafolide demonstrated significant, FR-dependent anti-tumor activity in a variety of preclinical models. The targeting mechanism was shown to be specific, as excess free folic acid could block its cytotoxic effects, and FR-negative cells were resistant to the drug.[4]

Table 1: Summary of Preclinical Data for Vintafolide

| Parameter | Value / Result | Model System | Reference |

| Binding Affinity (Kd) | ~0.1 nM | Folate Receptor α | [4] |

| Payload (DAVLBH) IC50 | 4 - 67 nM | Panel of Triple-Negative Breast Cancer (TNBC) Cell Lines | [1] |

| In Vivo Efficacy | Complete Response (5/5 mice)Cures (4/5 mice) | Nude mice with FR-positive KB human xenografts | [2] |

| In Vivo Efficacy | 75% Cures (6/8 mice) | FR-high MDA-MB-231 TNBC xenograft model (9.6 mg/kg dose) | [1] |

| In Vivo Efficacy | 76% Tumor Growth Inhibition (TGI) | FR-low CAL51 TNBC xenograft model (9.6 mg/kg dose) | [1] |

Clinical Trial Data

Vintafolide was evaluated in several clinical trials, most notably in platinum-resistant ovarian cancer and non-small-cell lung cancer (NSCLC). The randomized Phase II PRECEDENT trial provided key efficacy data.

Table 2: Efficacy Data from the Phase II PRECEDENT Trial (Platinum-Resistant Ovarian Cancer)

| Endpoint | Patient Subgroup (FR Status) | Vintafolide + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |

| Median PFS | All Patients (ITT) | 5.0 months | 2.7 months | 0.63 (0.41 - 0.96) | 0.031 |

| Median PFS | FR 100% Positive | 5.5 months | 1.5 months | 0.38 (0.17 - 0.85) | 0.013 |

| Median PFS | FR 10-90% Positive | Not specified | Not specified | 0.873 | - |

| Median PFS | FR 0% Positive | No benefit observed | No benefit observed | 1.806 | - |

| *PFS: Progression-Free Survival; PLD: Pegylated Liposomal Doxorubicin; ITT: Intent-to-Treat. Data from Naumann et al., 2013.[4] |

Table 3: Efficacy Data from Phase II NSCLC Trials

| Endpoint | Patient Subgroup (FR Status) | Vintafolide | Docetaxel | Hazard Ratio (95% CI) |

| Median OS (TARGET Trial) | Adenocarcinoma | 12.5 months (with Docetaxel) | 6.6 months | 0.72 (0.44 - 1.16) |

| Median OS (EC-FV-03 Trial) | FR 100% Positive | 47.2 weeks | - | - |

| Median OS (EC-FV-03 Trial) | FR 10-90% Positive | 14.9 weeks | - | - |

| *OS: Overall Survival. Data from various trial reports. |

Experimental Protocols

Folate Receptor Binding Assay (Competitive Radioligand)

This protocol outlines a method to determine the binding affinity (Ki) of vintafolide for the folate receptor.

-

Preparation of Membranes: Homogenize FR-positive cells or tissues (e.g., KB cells, tumor tissue) in a cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Determine the protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled folate ligand (e.g., 3H-folic acid).

-

Competition: Add increasing concentrations of unlabeled vintafolide (the competitor) to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled folic acid (non-specific binding).

-

Incubation: Add the membrane preparation to each well and incubate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements to determine specific binding. Plot the percentage of specific binding against the log concentration of vintafolide. Use non-linear regression analysis to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay

This protocol describes a method to measure the cytotoxic effect of vintafolide on cancer cells.

-

Cell Plating: Seed FR-positive (e.g., MDA-MB-231) and FR-negative control cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of vintafolide in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations to be tested.

-

Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of vintafolide. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Measure cell viability using a suitable assay. Examples include:

-

MTT Assay: Add MTT reagent, incubate to allow formazan crystal formation by metabolically active cells, solubilize the crystals with a solvent, and measure absorbance.

-

Fluorescent Assays: Use a reagent like CellTiter-Glo® (measures ATP) or a dye that stains dead cells (e.g., CellTox™ Green).

-

-

Data Analysis: Normalize the results to the untreated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of vintafolide. Use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor activity of vintafolide in an animal model.

-

Animal Model: Use immunocompromised mice (e.g., nu/nu or SCID).

-

Tumor Implantation: Subcutaneously implant FR-positive human cancer cells (e.g., KB, MDA-MB-231) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer vintafolide intravenously via the tail vein. The dosing schedule can vary but is often based on preclinical optimization (e.g., 2 µmol/kg, three times a week). The control group receives a vehicle solution.

-

Monitoring: Monitor tumor volume (calculated using the formula (Length x Width²)/2), body weight (as an indicator of toxicity), and the general health of the animals regularly throughout the study.

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined period. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups to the control group. A complete response (CR) is defined as the disappearance of a measurable tumor.

SPECT Imaging with Etarfolatide (Clinical Protocol Outline)

This protocol provides a general outline for patient imaging with 99mTc-etarfolatide.

-

Patient Preparation: Patients may receive an intravenous administration of folic acid 1-3 minutes prior to the imaging agent to improve image quality by partially blocking low-affinity binding sites in non-target tissues like the kidneys.

-

Radiopharmaceutical Administration: Administer a specified dose of 99mTc-etarfolatide (e.g., 740 MBq) intravenously.

-

Imaging: Perform whole-body planar and SPECT/CT imaging at a set time point after injection (e.g., 1-2 hours) to allow for radiotracer distribution and clearance from the blood pool.

-

Image Analysis: A nuclear medicine physician analyzes the SPECT/CT images. Target lesions identified on the diagnostic CT are evaluated for etarfolatide uptake on the corresponding SPECT images.

-

FR Status Determination: Each target lesion is classified as FR-positive or FR-negative. The patient's overall FR status (FR 100%, FR 10-90%, or FR 0%) is then determined based on the percentage of target lesions that are FR-positive, which is used to determine eligibility for vintafolide treatment.[9]

Summary and Future Perspectives

Vintafolide was a pioneering agent in the field of small molecule drug conjugates, showcasing the potential of targeting the folate receptor to deliver potent chemotherapy. The integrated use of the etarfolatide companion diagnostic was a significant step towards personalized cancer medicine, allowing for the pre-selection of patients most likely to respond.

Despite promising preclinical data and Phase II results, the failure to demonstrate a significant progression-free survival benefit in the Phase III setting led to the discontinuation of its development. This outcome highlights the challenges in translating promising mid-stage results into late-stage clinical success, particularly in heavily pre-treated and complex patient populations like platinum-resistant ovarian cancer.